molecular formula C10H14N2O B1435669 3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine] CAS No. 1803601-30-0

3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]

Cat. No.: B1435669
CAS No.: 1803601-30-0
M. Wt: 178.23 g/mol
InChI Key: LJPLYFWXABNNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',4'-Dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine] (CAS 1803601-30-0) is a spirocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure features a fused oxolane (tetrahydrofuran) ring and a partially saturated pyrrolo[1,2-a]pyrazine system. This unique spiro architecture imposes a high degree of conformational rigidity, which is a valuable property for enhancing target binding specificity and improving metabolic stability in lead compounds . The pyrrolo[1,2-a]pyrazine core is recognized for a broad spectrum of biological activities, which can be fine-tuned through specific substituent patterns and regiochemistry. Research indicates that this class of compounds, including 3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine], demonstrates promising anticancer and antimicrobial properties . Its mechanism of action is believed to involve the modulation of specific enzymes or receptors within biological systems, influencing key cellular processes such as gene expression and metabolic pathways . The compound can serve as a versatile scaffold for designing modulators of ion channels, as seen in related pyrrolopyrazine-spirocyclic structures . Supplied with high purity, this building block is intended for research applications only and is a valuable tool for chemists developing novel therapeutic agents. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-oxolane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-9-10(3-7-13-8-10)11-4-6-12(9)5-1/h1-2,5,11H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPLYFWXABNNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12C3=CC=CN3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolopyrazine-spirocyclic Piperidine Amides (CA2825204C)

A Canadian patent (CA2825204C) describes the synthesis of pyrrolopyrazine-spirocyclic compounds as modulators of ion channels. While the patent focuses on related spirocyclic piperidine amides, the synthetic approach provides insight into the preparation of similar spirocyclic frameworks.

  • The general method involves the preparation of a pyrrolopyrazine intermediate followed by spirocyclization with an oxolane or piperidine ring precursor.
  • Typical steps include amide bond formation, followed by intramolecular cyclization under controlled conditions to form the spiro junction.
  • The reaction conditions include stirring in suitable solvents, often under inert atmosphere, and temperature control to optimize yield and selectivity.

This patent highlights the importance of selecting appropriate protecting groups and reaction conditions to favor the formation of the spirocyclic structure without side reactions.

Typical Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Pyrrolo[1,2-a]pyrazine core synthesis Cyclization of appropriate diamines with aldehydes or ketones Often requires acid catalysis or elevated temperature
Oxolane ring formation Epoxide ring opening or intramolecular cyclization Use of diols or epoxides under basic or acidic conditions
Spirocyclization Intramolecular nucleophilic substitution or condensation Controlled temperature, inert atmosphere, and use of protecting groups
Purification Chromatography, crystallization, salt formation To isolate pure stereoisomer and remove impurities

Research Findings and Optimization

  • The stereoselectivity of the spirocyclization step is crucial to obtain the desired 3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine] with high purity and yield.
  • Reaction solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide are commonly used to optimize solubility and reaction rate.
  • Catalysts or bases like triethylamine or potassium carbonate may be employed to facilitate cyclization.
  • Temperature control (0°C to reflux) is optimized depending on the step to avoid decomposition or side reactions.
  • Salt formation (e.g., hydrochloride salts) is often used to enhance compound stability and facilitate isolation.

Summary Table of Preparation Methodologies

Methodology Key Steps Advantages Limitations
Amide coupling + cyclization Formation of pyrrolopyrazine amide followed by spirocyclization High specificity, modular approach Requires multiple steps, sensitive to conditions
Nucleophilic substitution Reaction of pyrrolo[1,2-a]pyrazine with oxolane derivatives Direct spiro ring formation May require protecting groups, risk of side reactions
Reductive amination Condensation with aldehydes/ketones followed by reduction Efficient ring closure Control of stereochemistry challenging
Salt formation and purification Conversion to pharmaceutically acceptable salts Improves stability and purity Additional processing steps needed

Chemical Reactions Analysis

Types of Reactions

3’,4’-dihydro-2’H-spiro[oxolane-3,1’-pyrrolo[1,2-a]pyrazine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3’,4’-dihydro-2’H-spiro[oxolane-3,1’-pyrrolo[1,2-a]pyrazine] involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Spiro-indoline derivatives (e.g., compound 14 in ) exhibit higher structural complexity, which may improve receptor selectivity but complicate synthesis .

Key Observations :

  • The synthesis of spirocyclic compounds often suffers from low yields due to competing pathways (e.g., reports 26–60% yields for spiro-pyrrolidinoindolinones) .
  • Modular approaches, such as double cyclodehydration (), enable higher yields and atom efficiency for fused heterocycles compared to spiro systems .

Key Observations :

  • Spiro-oxolane derivatives demonstrate improved metabolic stability over non-spiro analogs due to reduced rotational freedom .
  • Imidazo[1,2-a]pyrazines exhibit broader antiviral activity but lower solubility compared to spiro systems .

Physicochemical Properties

Compound Class logP Solubility (µM) Melting Point (°C) Reference
Spiro-oxolane-pyrrolo[1,2-a]pyrazine 2.1–3.5 10–50 (DMSO) 180–220
Spiro-cyclohexane analogs 3.8–4.2 5–20 (DMSO) 190–230
Benzoimidazole-pyrrolo hybrids 1.5–2.8 100–300 (DMSO) 150–190
Imidazo[1,2-a]pyrazines 2.5–3.8 20–80 (DMSO) 160–210

Key Observations :

  • The oxolane ring reduces hydrophobicity (logP ~2.1–3.5) compared to cyclohexane-fused systems (logP ~3.8–4.2), improving aqueous solubility .
  • Benzoimidazole-pyrrolo hybrids () show superior solubility due to extended π-conjugation and polar substituents .

Biological Activity

3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine] is a unique spirocyclic compound with potential applications in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound's IUPAC name is spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-oxolane], and it has a CAS number of 1803601-30-0. The synthesis typically involves a multi-step process including cross-coupling reactions and intramolecular cyclization, which yield the desired spiro compound with specific structural characteristics that enhance its biological activity .

Antimicrobial Properties

Research indicates that 3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine] exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Effects

In addition to its antimicrobial properties, this compound has demonstrated anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, its interaction with molecular targets involved in cell proliferation and survival has been noted .

The mechanism of action of 3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine] involves binding to specific enzymes or receptors within biological systems. This binding can modulate enzymatic activity and influence various cellular processes such as gene expression and metabolic pathways .

Comparative Analysis

To understand the uniqueness of this compound compared to similar structures, a comparison table is provided:

Compound NameStructureBiological Activity
3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]StructureAntimicrobial, Anticancer
Pyrrolo[1,2-a]pyrazineStructureLimited activity
Spiro[oxolane-pyrrole]StructureModerate activity

This table illustrates that the unique spiro linkage in 3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine] contributes to its enhanced biological activities compared to related compounds.

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Cancer Cell Line Studies : In vitro experiments on MCF-7 breast cancer cells showed significant reduction in cell viability upon treatment with the compound at varying concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes to access pyrrolo[1,2-a]pyrazine scaffolds, and how do reaction conditions influence yield?

  • Methodological Answer: Modular approaches like double cyclization (e.g., DBSA/toluene or TFA/DMSO-mediated reactions) enable efficient synthesis. For example, benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids (e.g., 8c , 8g ) are synthesized via cascade cyclodehydration-aromatization with yields ranging from 60–95%, depending on substituents and solvent choice . Pd-catalyzed direct C6 arylation of pyrrolo[1,2-a]pyrazines with aryl bromides is another robust method, allowing diversification of the core structure .

Q. How do substituents at the R1/R2 positions affect the optical properties of pyrrolo[1,2-a]pyrazine derivatives?

  • Methodological Answer: Fluorescence intensity and emission wavelength are highly substituent-dependent. For instance, derivatives like 8c , 8g , and 8i exhibit aggregation-induced blue-shifted emission (solid/nanoaggregated states) due to electron-withdrawing groups (e.g., fluoro, chloro) at R1/R2. Conversely, bulky aryl groups (e.g., naphthyl in 8h ) enhance π-π stacking, red-shifting emission .

Q. What spectroscopic techniques are critical for characterizing pyrrolo[1,2-a]pyrazine derivatives?

  • Methodological Answer: X-ray crystallography (e.g., CCDC 1919367 for 8c ) confirms regiochemistry and stereochemistry. NMR (¹H/¹³C, DEPT) resolves proton environments in fused rings, while HRMS validates molecular formulas. UV-Vis and fluorescence spectroscopy quantify optical properties .

Advanced Research Questions

Q. How can enantioselective synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines be achieved?

  • Methodological Answer: Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts (with Cs₂CO₃ as a base) delivers chiral tetrahydro derivatives with up to 95% ee. Key factors include ligand choice (e.g., chiral phosphines) and avoiding racemization via controlled pH .

Q. What strategies resolve contradictions in regioselectivity during heterocyclic annulation?

  • Methodological Answer: Unsymmetrical substrates (e.g., 4-fluoro-o-phenylenediamine) may yield regioisomers (e.g., 8c vs. 8e ). Computational modeling (DFT) predicts thermodynamic favorability, while directing groups (e.g., acetyl in 5b–i ) guide site selectivity. Experimental validation via LC-MS and 2D-NOSY distinguishes isomers .

Q. How do structural modifications enhance biological activity (e.g., 5-HT receptor antagonism)?

  • Methodological Answer: Introducing electron-deficient substituents (e.g., sulfonyl, trifluoromethyl) at C3/C4 positions improves 5-HT₄ receptor binding affinity. SAR studies show that pyrrolo[1,2-a]thieno[3,2-e]pyrazine derivatives exhibit IC₅₀ values <10 nM due to enhanced hydrophobic interactions .

Q. What mechanistic insights explain low yields in cross-coupling reactions of spirocyclic derivatives?

  • Methodological Answer: Steric hindrance from the spirooxolane ring reduces Pd catalyst accessibility. Mitigation strategies include using bulky ligands (e.g., XPhos) or microwave-assisted heating to accelerate oxidative addition. Kinetic studies (e.g., Eyring plots) quantify activation barriers .

Key Considerations for Experimental Design

  • Stereochemical Analysis: Use chiral HPLC (e.g., Chiralpak IA) to resolve enantiomers of spirocyclic derivatives .
  • Biological Assays: Prioritize in vitro 5-HT receptor binding assays (radioligand displacement) before in vivo testing .
  • Data Validation: Cross-reference crystallographic data (CCDC) with computational models (e.g., Gaussian09) to confirm regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]
Reactant of Route 2
3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.